molecular formula C18H17N3S B025236 N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline CAS No. 19959-14-9

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline

Cat. No. B025236
CAS RN: 19959-14-9
M. Wt: 307.4 g/mol
InChI Key: SHNJCBATXVDZCQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline, also known as DMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTA is a thiazole-based compound that has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is not fully understood. However, it is believed that N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline acts as a hole-transport material by facilitating the movement of positive charges in the organic material. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has a high electron affinity and can form stable charge transfer complexes with other organic materials, which enhances the efficiency and stability of the devices.

Biochemical And Physiological Effects

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also been studied for its potential biochemical and physiological effects. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for further research and applications. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also shown promising results in various fields of science, including organic electronics and medicine. However, N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline also has some limitations. It is a relatively new compound, and its properties and potential applications are still being studied. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is also a thiazole-based compound, which may limit its compatibility with other organic materials.

Future Directions

There are several future directions for the study and application of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. One potential direction is the development of new organic materials based on N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline can form stable charge transfer complexes with other organic materials, which may lead to the development of new and improved organic electronic devices. Another potential direction is the study of the biochemical and physiological effects of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has shown promising results in the treatment of various diseases, and further research may lead to the development of new and effective treatments. Overall, N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is a promising compound that has the potential to make significant contributions to various fields of science.

Synthesis Methods

The synthesis of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline involves the reaction of 4-phenyl-1,3-thiazol-2-amine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction proceeds via a condensation reaction to form N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline. The synthesis of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been optimized to produce high yields and purity, making it suitable for further research and applications.

Scientific Research Applications

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been extensively studied for its potential applications in various fields of science. One of the primary applications of N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline is in the field of organic electronics. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has been used as a hole-transport material in organic solar cells, where it has shown promising results in improving the efficiency and stability of the cells. N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline has also been used as a charge transport material in organic light-emitting diodes, where it has demonstrated high efficiency and stability.

properties

CAS RN

19959-14-9

Product Name

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline

Molecular Formula

C18H17N3S

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline

InChI

InChI=1S/C18H17N3S/c1-21(2)16-10-8-14(9-11-16)12-19-18-20-17(13-22-18)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

SHNJCBATXVDZCQ-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=NC(=CS2)C3=CC=CC=C3

SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NC(=CS2)C3=CC=CC=C3

synonyms

N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline

Origin of Product

United States

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